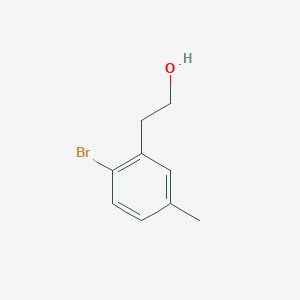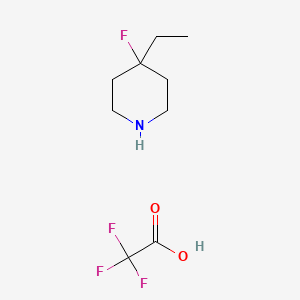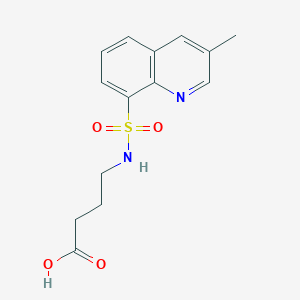
4-(3-Methylquinoline-8-sulfonamido)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylquinoline-8-sulfonamido)butanoic acid is an organic compound with the molecular formula C14H16N2O4S. It is characterized by the presence of a quinoline ring substituted with a methyl group at the 3-position and a sulfonamide group at the 8-position, attached to a butanoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylquinoline-8-sulfonamido)butanoic acid typically involves the following steps:
Formation of 3-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonation: The 3-methylquinoline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the 8-position.
Coupling with Butanoic Acid: The sulfonated product is then coupled with butanoic acid under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for 4-(3-methylquinoline-8-sulfonamido)butanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-methylquinoline-8-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline-8-sulfonic acid derivatives.
Reduction: 3-methylquinoline-8-amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-methylquinoline-8-sulfonamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 4-(3-methylquinoline-8-sulfonamido)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity.
Pathways Involved: This inhibition disrupts the synthesis of folic acid in bacteria, leading to their inability to proliferate.
Comparison with Similar Compounds
Similar Compounds
3-(3-methylquinoline-8-sulfonamido)butanoic acid hydrochloride: A hydrochloride salt form with similar properties.
4-(3-methylquinoline-8-sulfonamido)propanoic acid: A shorter chain analog with slightly different chemical properties.
Uniqueness
4-(3-methylquinoline-8-sulfonamido)butanoic acid is unique due to its specific combination of a quinoline ring, sulfonamide group, and butanoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H16N2O4S |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
4-[(3-methylquinolin-8-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-10-8-11-4-2-5-12(14(11)15-9-10)21(19,20)16-7-3-6-13(17)18/h2,4-5,8-9,16H,3,6-7H2,1H3,(H,17,18) |
InChI Key |
OLMRMKSIFNPYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NCCCC(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


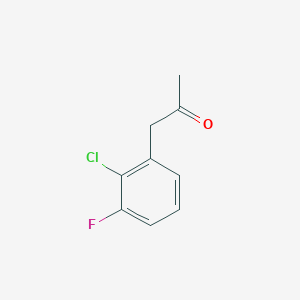
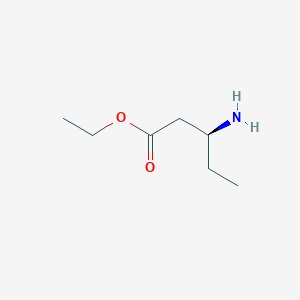
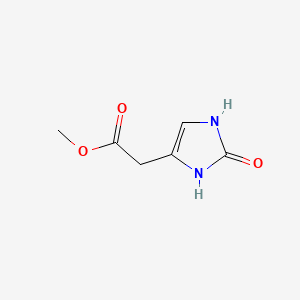
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
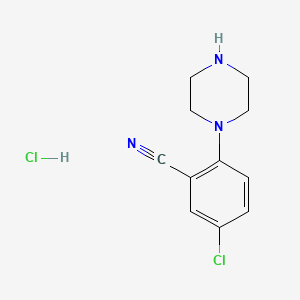
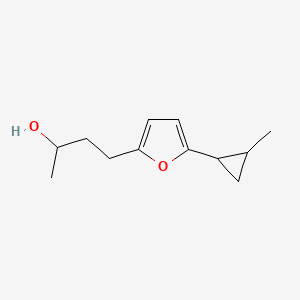
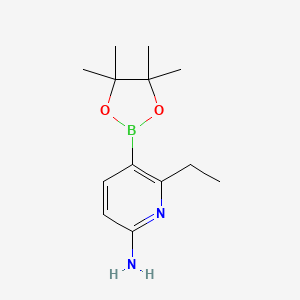
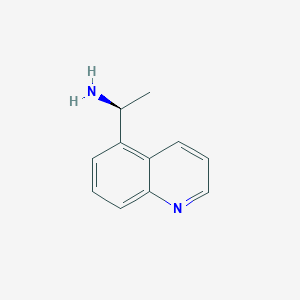
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)

